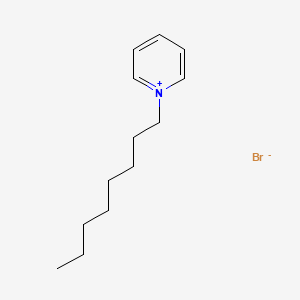

1-Octylpyridinium bromide

Description

Significance of Pyridinium-Based Compounds in Chemical and Biological Systems

The pyridine (B92270) ring is a fundamental heterocyclic structure present in a vast array of important compounds, including various natural products, pharmaceuticals, and agrochemicals. researchgate.netunichemist.com Pyridine derivatives are integral to biological systems; for instance, nicotinic acid (vitamin B3) and pyridoxine (B80251) (vitamin B6) are essential vitamins. researchgate.netrsc.org The coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are crucial for numerous metabolic redox reactions, also feature the pyridine moiety. unichemist.comrsc.org

In the realm of pharmaceuticals, the pyridine scaffold is a key component in numerous drugs with diverse therapeutic applications. unichemist.comrsc.org The presence of the nitrogen atom in the ring imparts basic properties and allows for the formation of pyridinium (B92312) salts through reactions with alkyl halides. researchgate.net This quaternization leads to the formation of pyridinium cations, which are the basis for a significant class of ionic liquids. wikipedia.org The structural diversity of pyridinium compounds allows for the fine-tuning of their physicochemical properties, making them valuable in materials science, catalysis, and as potential antimicrobial agents. rsc.orgosti.gov Research has explored pyridinium-based compounds for their potential in developing new drugs, particularly in oncology and for infectious diseases. osti.gov

Overview of 1-Octylpyridinium (B14679969) Bromide as an Ionic Liquid

1-Octylpyridinium bromide, with the chemical formula C₁₃H₂₂BrN, is a quaternary ammonium (B1175870) salt that exists as a white to yellowish solid at room temperature. It is classified as an ionic liquid, which are salts with melting points below 100 °C. wikipedia.org The structure of this compound consists of a pyridinium cation, where the nitrogen atom is substituted with an octyl group, and a bromide anion. This combination of a large organic cation and an inorganic anion results in a low melting point and other characteristic properties of ionic liquids, such as low volatility, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.

The synthesis of this compound is typically achieved through the quaternization of pyridine with 1-bromooctane. osti.gov This reaction involves the nucleophilic attack of the nitrogen atom of the pyridine ring on the primary alkyl halide. researchgate.net The resulting compound is soluble in polar solvents like dimethyl sulfoxide (B87167) (DMSO).

As a surface-active ionic liquid, this compound exhibits surfactant properties, meaning it can lower the surface tension between two liquids or between a liquid and a solid. researchgate.net This is due to the amphiphilic nature of the 1-octylpyridinium cation, which has a polar pyridinium head and a nonpolar octyl tail. This characteristic is central to many of its research applications, such as in the study of micelle formation and molecular interactions. researchgate.net

Historical Context of this compound Research and Development

The exploration of ionic liquids can be traced back to the early 20th century, with the discovery of ethylammonium (B1618946) nitrate (B79036) in 1914, a salt with a melting point of 12 °C. nih.gov However, significant interest in pyridinium-based ionic liquids emerged later. In the 1970s and 1980s, ionic liquids based on alkyl-substituted pyridinium cations with halide or tetrahalogenoaluminate anions were developed, primarily for their potential use as electrolytes in batteries. wikipedia.orgnih.gov

The synthesis of 1-alkylpyridinium halides, including those with longer alkyl chains like octyl, became more common as the field of ionic liquids expanded. Early research focused on the fundamental synthesis and characterization of these compounds. For instance, a 1951 patent by Hurley and Wier described mixtures of aluminum chloride and ethylpyridinium halides that were liquid at room temperature and could be used for electroplating aluminum. rsc.org While specific early development records for this compound are not extensively documented in readily available historical reviews, its synthesis follows the general and well-established quaternization reaction of pyridine, a method known for over a century. researchgate.netrsc.org

In recent decades, research on this compound has shifted towards its specific applications as a surfactant and functional ionic liquid. Studies have investigated its physicochemical properties in detail, including its behavior in aqueous solutions, critical micelle concentration, and interactions with biomolecules. researchgate.netwikipedia.org This more recent research has highlighted its potential in various fields, from improving the stability of enzymes to acting as a component in novel drug delivery systems and as a preservative for biological samples. biosynth.com The development of pyridinium-based ionic liquids continues, with a focus on creating "task-specific" ionic liquids where the properties are tailored for particular applications. wiley-vch.de

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₂BrN | |

| Molecular Weight | 272.22 g/mol | |

| Appearance | White to yellowish solid | |

| Melting Point | 28-30 °C | unichemist.com |

| Decomposition Temperature | 236 °C | unichemist.com |

| Density | 1.03 g/cm³ | |

| Viscosity | 50 mPa·s | |

| Critical Micelle Concentration (CMC) in water at 25°C | Varies with method, e.g., 8x10⁻³ mol/L for a similar surfactant | wikipedia.org |

| Solubility | Soluble in polar solvents like DMSO |

Research Findings on this compound

| Research Area | Key Findings | Source(s) |

| Surfactant Properties | Forms micelles in aqueous solution above a critical concentration. The CMC is a key parameter studied to understand its aggregation behavior. | researchgate.netwikipedia.org |

| Molecular Interactions | Interacts with amino acids and dipeptides, influencing their volumetric and conductive properties in aqueous solutions. | researchgate.net |

| Enzyme Stability | The bromide anion in pyridinium-based ionic liquids can enhance the hydrolytic activity of enzymes like lipase (B570770) compared to other anions. | biosynth.com |

| Biological Sample Preservation | Effectively preserves the bacterial composition of fecal samples at room temperature for up to 14 days, which is beneficial for microbiome analysis. | |

| Precursor for other Ionic Liquids | Used as a starting material to synthesize other ionic liquids with different anions, allowing for the tuning of properties for specific applications like metal ion extraction. | osti.gov |

| Extractive Distillation | Studied for its potential as an entrainer in the purification of benzene (B151609) from azeotropic mixtures. | researchgate.net |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-octylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N.BrH/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;/h7,9-10,12-13H,2-6,8,11H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKPCMOUFKLBCM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883861 | |

| Record name | Pyridinium, 1-octyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2534-66-9 | |

| Record name | Octylpyridinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2534-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-octyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002534669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-octyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-octyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-octylpyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Characterization in Advanced Research

Established Synthetic Pathways for 1-Octylpyridinium (B14679969) Bromide

The most prevalent and straightforward method for preparing 1-octylpyridinium bromide is the direct quaternization of pyridine (B92270) with an octyl halide. This reaction forms the foundation of its synthesis, with variations centered on optimizing reaction conditions and purification. An alternative pathway involves a two-step process where the initially synthesized bromide salt is used as a precursor for anion metathesis, yielding a variety of 1-octylpyridinium-based ionic liquids with different anions.

The direct N-alkylation of pyridine is a classic quaternization reaction. In this SN2 reaction, the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic primary carbon of 1-bromooctane. This forms a new carbon-nitrogen bond, resulting in the 1-octylpyridinium cation with the displaced bromide as the counter-ion.

The efficiency of the N-alkylation reaction is influenced by several factors, including temperature, reaction time, and the presence of atmospheric moisture. To prevent unwanted side reactions and ensure high purity, the reaction is often conducted under anhydrous conditions. Some procedures also specify the use of an inert atmosphere, such as nitrogen, to exclude moisture and oxygen.

The reaction temperature is a critical parameter that is often optimized to balance reaction rate and product purity. Studies have employed a range of temperatures, often under reflux, to drive the reaction to completion. The duration of the reaction can vary significantly, from several hours to multiple days, depending on the chosen solvent and temperature.

| Reactants | Solvent | Temperature (°C) | Time (h) | Atmosphere | Reference |

|---|---|---|---|---|---|

| Pyridine, 1-Bromooctane | None (Neat) | 70 | 72 | Not Specified | |

| Pyridine, 1-Bromooctane | Acetonitrile | Reflux | Not Specified | Nitrogen | reddit.com |

| Pyridine, 1-Bromooctane | Toluene | 82 (355 K) | 18 | Not Specified | researchgate.net |

While the synthesis can be performed without a solvent (neat), using a suitable solvent can facilitate the reaction by ensuring homogeneity and allowing for better temperature control. The choice of solvent is critical, as it must dissolve the reactants but not react with them. Polar aprotic solvents are commonly employed for this type of quaternization reaction.

Commonly used solvents include:

Acetonitrile : A polar aprotic solvent frequently used for N-alkylation reactions due to its ability to dissolve both the pyridine and the alkyl halide, and its suitable boiling point for reflux conditions. reddit.com

Toluene : A nonpolar solvent that has also been successfully used in the synthesis. researchgate.net

Acetone (B3395972) : Often used in related pyridinium (B92312) salt syntheses and as a solvent for subsequent purification or modification steps.

After the reaction is complete, the crude product contains unreacted starting materials and potentially minor side products. Purification is essential to obtain this compound of high purity.

A common initial purification step involves washing the crude product with a solvent in which the desired ionic liquid is insoluble, but the unreacted starting materials are soluble. Ethyl acetate is frequently used for this purpose, effectively removing residual pyridine and 1-bromooctane. researchgate.net

The primary method for purifying the final product is recrystallization . This technique relies on the difference in solubility of the compound and impurities in a solvent system at different temperatures. For this compound, a solvent mixture such as ethyl acetate/ethanol has been reported to be effective. The crude solid is dissolved in a minimum amount of the hot solvent mixture, and as the solution cools, the pure ionic liquid crystallizes out, leaving impurities behind in the mother liquor.

In cases where recrystallization is insufficient to remove all impurities, column chromatography can be employed as a more rigorous purification method.

The bromide anion of this compound can be readily exchanged for other anions through a process called anion metathesis or ion exchange. This two-step approach first involves the synthesis of the bromide salt as described above, followed by a substitution reaction. This method is highly versatile for creating a wide array of ionic liquids with tailored properties based on the identity of the anion.

The anion metathesis reaction is typically a precipitation reaction. The this compound is dissolved in a suitable solvent, commonly acetone or methanol. A salt containing the desired new anion (e.g., sodium tetrafluoroborate (B81430), lithium bis(trifluoromethylsulfonyl)imide) is then added to this solution. The exchange of ions leads to the formation of a new 1-octylpyridinium salt and an insoluble salt, typically a sodium or lithium halide.

For example, reacting this compound with sodium tetrafluoroborate (NaBF₄) in acetone results in the formation of 1-octylpyridinium tetrafluoroborate ([C₈Py][BF₄]) and the precipitation of sodium bromide (NaBr). The insoluble NaBr can be easily removed by filtration, yielding the new ionic liquid in the filtrate after solvent evaporation.

This methodology allows for the substitution of the bromide anion with a wide range of other anions, including but not limited to:

Tetrafluoroborate (BF₄⁻)

Hexafluorophosphate (B91526) (PF₆⁻)

Bis(trifluoromethylsulfonyl)imide (NTf₂⁻)

Methanesulfonate (CH₃SO₃⁻)

Hydrogen sulfate (B86663) (HSO₄⁻)

This versatility is crucial in the field of ionic liquids, as the choice of anion significantly influences the physicochemical properties of the compound, such as its melting point, viscosity, and solubility.

Two-Step Synthesis and Anion Metathesis Procedures

Impact of Anion Choice on Resulting Ionic Liquid Properties

The physicochemical properties of 1-octylpyridinium-based ionic liquids are profoundly influenced by the associated anion. While the 1-octylpyridinium cation largely dictates properties like thermal stability, the anion's identity is crucial in determining characteristics such as viscosity, melting point, density, and water miscibility. researchgate.netnih.govnih.gov For instance, the substitution of the bromide anion with others like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) or tetrafluoroborate ([BF₄]⁻) can significantly alter these properties. nih.govescholarship.org

Ionic liquids featuring the [Tf₂N]⁻ anion typically exhibit lower viscosities and are often immiscible with water, a trait beneficial for applications requiring phase separation. researchgate.net In contrast, smaller, more coordinating anions like bromide can lead to higher melting points and greater water solubility due to stronger cation-anion interactions, including hydrogen bonding. The size and symmetry of the anion also play a role; larger and more asymmetrical anions can hinder the formation of a stable crystal lattice, resulting in lower melting temperatures. nih.gov This tunability allows for the design of ionic liquids with specific properties tailored for diverse applications, from electrochemical systems to solvents in organic synthesis. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization

A rigorous and multi-faceted analytical approach is essential to confirm the identity, purity, and electronic structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR Chemical Shifts)

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a primary tool for the structural verification of this compound. The resulting spectrum provides a distinct fingerprint of the molecule by revealing the chemical environment of each proton. Protons on the pyridinium ring are deshielded and thus resonate at lower magnetic fields (higher ppm values) compared to the protons of the octyl chain. The protons alpha to the positively charged nitrogen atom are the most deshielded.

The following table presents typical chemical shift ranges for the protons in this compound, which are critical for its structural confirmation.

Table 1: Representative ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Typical Chemical Shift (δ) in ppm |

| Pyridinium α-H | 8.5 – 9.5 |

| Pyridinium γ-H | ~8.6 |

| Pyridinium β-H | ~8.2 |

| N-CH₂ (octyl) | ~4.6 |

| -(CH₂)₆- (octyl chain) | 1.2 – 1.9 |

| -CH₃ (terminal methyl) | ~0.8 |

Note: Exact chemical shifts may vary based on the solvent (e.g., DMSO-d₆, D₂O) and experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a vital technique for assessing the purity of this compound. nih.gov A properly developed HPLC method can effectively separate the target compound from starting materials, byproducts, and other impurities. ekb.egsemanticscholar.org For ionic compounds like this compound, reversed-phase or ion-pair chromatography is often employed. nih.govsielc.com

In a typical reversed-phase setup using a C18 column, the retention time of the 1-octylpyridinium cation is recorded. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. For research-grade material, purities are often expected to exceed 99%. The robustness of the HPLC method is typically validated by making small, deliberate changes to parameters such as flow rate, temperature, and mobile phase composition to ensure the method remains reliable. ekb.egsemanticscholar.org

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis provides a quantitative measure of the elemental composition (Carbon, Hydrogen, Nitrogen, and Bromine) of the synthesized compound. This technique is crucial for confirming that the empirical formula of the product matches its theoretical stoichiometry (C₁₃H₂₂BrN). The experimentally determined weight percentages of each element are compared against the calculated theoretical values. A close correlation between these values provides strong evidence for the successful synthesis of the target compound with high purity. nih.gov

Table 2: Elemental Composition of this compound

| Element | Theoretical Weight % |

| Carbon (C) | 57.36% |

| Hydrogen (H) | 8.15% |

| Nitrogen (N) | 5.14% |

| Bromine (Br) | 29.35% |

Note: Experimental values are typically expected to be within ±0.4% of the theoretical values to confirm stoichiometric purity.

X-ray Photoelectron Spectroscopy (XPS) for Electronic Environment Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to investigate the elemental composition and chemical states of the atoms within the first few nanometers of a material's surface. nih.gov For this compound, XPS can confirm the presence of its constituent elements and provide valuable information about the electronic environment of the bromide ion.

The core-level spectrum of the Br 3d region is of particular interest in the XPS analysis of this compound. This spectrum characteristically displays a doublet corresponding to the Br 3d₅/₂ and Br 3d₃/₂ spin-orbit components, which have an intensity ratio of 3:2 and a separation of approximately 1.05 eV. xpsfitting.comthermofisher.com

For an ionic bromide (Br⁻) in a salt like this compound, the Br 3d₅/₂ binding energy is typically observed in the range of 67-69 eV. researchgate.netresearchgate.net A binding energy in this region confirms the ionic nature of the bromine, as it is distinct from the higher binding energies associated with covalently bonded bromine (e.g., in C-Br bonds, which appear above 70 eV). researchgate.net Any significant shifts from this expected range or the appearance of additional peaks could suggest the presence of different bromine species or surface contaminants. Therefore, the precise determination of the Br 3d binding energy serves as a powerful tool for confirming the chemical state of the bromide anion within the ionic liquid. nih.gov

Mechanistic Investigations of 1 Octylpyridinium Bromide Action

Molecular and Biochemical Mechanisms

The lipophilic nature of the octyl chain combined with the cationic pyridinium (B92312) head group allows 1-Octylpyridinium (B14679969) bromide to interact with various cellular components, ultimately disrupting essential life processes.

Interaction with Cellular Components and Biomolecules

The primary site of action for 1-Octylpyridinium bromide is the bacterial cell membrane. Its amphiphilic structure facilitates insertion into the lipid bilayer. The positively charged pyridinium head interacts with the negatively charged components of the bacterial membrane, such as phospholipids (B1166683) and teichoic acids (in Gram-positive bacteria), while the hydrophobic octyl tail embeds within the lipid core. This interaction is not merely superficial; molecular docking studies have suggested significant binding affinities of pyridinium-based ionic liquids to microbial protein targets. nih.gov This suggests that beyond general membrane disruption, there may be more specific interactions with membrane-associated proteins, although the precise protein targets of this compound are a subject of ongoing research. The interaction with lipids and proteins disrupts the membrane's structural organization and fluidity.

Enzyme Inhibition or Activation

While direct inhibition or activation of specific cytosolic enzymes by this compound is not extensively documented, its membrane-disrupting properties imply an indirect effect on membrane-bound enzymes. Many crucial enzymatic processes, such as cellular respiration and cell wall synthesis, are localized to the cell membrane. By altering the lipid environment and potentially interacting with membrane proteins, this compound can functionally impair these enzyme systems. For instance, disruption of the membrane's electrochemical gradient would inevitably inhibit ATP synthase activity. The antimicrobial activity of some pyridinium salts has been linked to the inhibition of respiratory systems. mdpi.com

Proposed Role in Stabilizing Bacterial Compositions

Interestingly, beyond its bactericidal properties, this compound has been investigated for its role in preserving and stabilizing bacterial compositions in fecal samples for metagenomic analyses. nih.gov In this context, its antimicrobial action is harnessed to prevent the overgrowth of certain bacterial populations and the degradation of nucleic acids by endogenous nucleases after sample collection. This allows for the maintenance of the microbial community structure as it was at the time of sampling, enabling more accurate metagenomic sequencing results, even when samples are stored and transported at room temperature for extended periods. nih.gov

Table 1: Effect of N-octylpyridinium bromide (NOPB)-based reagent on fecal sample stability for metagenomic analysis nih.gov

| Storage Condition | Duration | Effect on Bacterial Composition |

| Room Temperature with NOPB | Up to 14 days | Preservation of bacterial composition |

| Room Temperature without stabilizer | Variable | Significant changes in bacterial populations |

This table is based on findings from a study that systematically tested a novel N-octylpyridinium bromide-based fecal sample preservation method. nih.gov

Specific Modes of Action in Biological Systems

The culmination of the molecular interactions of this compound with bacterial cells leads to a distinct and potent mode of action centered on the catastrophic failure of the cell membrane.

Disruption of Bacterial Cell Membranes Leading to Lysis and Death

The most well-characterized mode of action for this compound and similar cationic amphiphiles is the disruption of the bacterial cytoplasmic membrane. The process begins with the electrostatic attraction of the cationic pyridinium head to the anionic bacterial surface, followed by the insertion of the hydrophobic octyl tail into the lipid bilayer. This integration disrupts the ordered packing of the phospholipid molecules, leading to an increase in membrane fluidity and permeability.

This disruption compromises the membrane's crucial barrier function, resulting in the leakage of essential intracellular components, such as ions (e.g., K+), metabolites, and even larger molecules like RNA and proteins. The loss of the electrochemical gradient across the membrane, known as the proton motive force, is a critical consequence, as it dissipates the energy source for ATP synthesis, nutrient transport, and motility. Ultimately, the extensive damage to the membrane leads to a loss of structural integrity, resulting in cell lysis and death. This mechanism is common for pyridinium-based ionic liquids with sufficiently long alkyl chains. researchgate.net Electron microscopy and fluorescence-based assays have been used to visualize and quantify this membrane damage for similar antiseptic compounds. nih.gov

Interference with Viral Replication Processes

While specific studies detailing the interference of this compound with viral replication are not extensively available, the broader class of chemicals to which it belongs—quaternary ammonium (B1175870) compounds (QACs)—demonstrates known antiviral properties. The primary mechanism of action for many QACs against enveloped viruses involves the disruption of the viral envelope. The cationic head of the QAC molecule interacts with the negatively charged components of the viral lipid bilayer, leading to its destabilization and destruction. This damage to the viral envelope is a critical step that can inhibit the virus's ability to infect host cells, thereby interfering with the initial stages of the replication cycle.

Furthermore, some research suggests that QACs may also interact with viral surface proteins and nucleic acids. For instance, poly(N-benzyl-4-vinylpyridinium bromide) coated polypropylene (B1209903) has been shown to contribute to the degradation of viral surface proteins and RNA of bacteriophage ϕ6, an enveloped virus model. acs.org Such interactions would not only prevent viral entry into host cells but could also directly damage the genetic material necessary for replication. It is important to note that the antiviral efficacy of QACs can be lower against non-enveloped viruses, which lack a lipid bilayer. acs.org The antiviral activity of pyridinium-type polyvinylpyrrolidones has also been demonstrated against the influenza virus, achieving a high virucidal efficiency. nih.gov These findings suggest that this compound, as a pyridinium-based QAC, likely shares these general antiviral mechanisms, primarily targeting the viral envelope to inhibit replication.

Inhibition of Protozoan Parasite Growth

The investigation into the antiprotozoal activity of pyridinium compounds has revealed that their effectiveness is highly dependent on their specific molecular structure. While research directly examining this compound's effect on protozoan parasites is limited, studies on analogous compounds provide insights into the potential of this chemical class. For example, a series of novel pyridyl analogues of the antiprotozoal drug pentamidine (B1679287) demonstrated that the placement of cationic moieties on the pyridine (B92270) ring and the nature of substituents on amidine groups significantly influenced their in vitro activities against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani. nih.gov

This structure-activity relationship is a recurring theme in the study of pyridinium salts' antimicrobial properties. The cationic nature of the pyridinium head is crucial for interaction with the negatively charged cell surfaces of microorganisms. Additionally, the length of the alkyl chain, such as the octyl group in this compound, contributes to the compound's hydrophobicity, which in turn affects its ability to disrupt parasitic cell membranes. Although direct evidence is not available for this compound, the existing body of research on related pyridinium compounds suggests a potential for antiprotozoal activity, which would need to be confirmed through specific in vitro and in vivo studies.

Comparison of Mono- and Bis-Quaternary Ammonium Compounds

The bactericidal action of quaternary ammonium compounds is significantly influenced by whether they possess one (mono-QAC) or two (bis-QAC) quaternary ammonium cations in their molecular structure. Generally, bis-QACs exhibit stronger bactericidal activity than their mono-QAC counterparts.

Kinetic Analysis of Bactericidal Action

Kinetic studies comparing the bactericidal action of a mono-QAC, N-octylpyridinium bromide (P-8), with a bis-QAC, 4,4'-(1,6-hexamethylenedithio) bis (this compound) (4DTBP-6,8), against Escherichia coli reveal significant differences in their mechanisms. While there was little difference in the dilution coefficient (n) between the two compounds, their minimum effective concentrations for bactericidal action were distinct. acs.org

A key differentiator is the influence of temperature on their bactericidal activity. The rate constant (k) for the bactericidal action of the bis-QAC was only slightly affected by treatment and growth temperatures, and Arrhenius plots of the k values showed linearity. acs.org In contrast, the k values for the mono-QAC, P-8, were heavily influenced by these temperature changes, with Arrhenius plots showing a broken line. acs.org This indicates a fundamental difference in their mode of action.

The apparent activation energy (Ea) for the bactericidal action further highlights this difference. For the bis-QAC, the Ea was a constant 15.6 kJ/mol. For the mono-QAC, P-8, the Ea was significantly higher and varied with temperature, calculated at 99.8 kJ/mol at lower temperatures (10-30°C) and 40.6 kJ/mol at higher temperatures (30-40°C). acs.org These findings strongly suggest that the mechanism of bactericidal action for bis-QACs is different from that of mono-QACs.

Table 1: Comparison of Bactericidal Action Parameters for Mono- and Bis-QACs

| Parameter | Mono-QAC (N-octylpyridinium bromide) | Bis-QAC (4,4'-(1,6-hexamethylenedithio) bis (this compound)) |

|---|---|---|

| Influence of Temperature on Rate Constant (k) | Highly influenced | Little influence |

| Arrhenius Plot | Broken line | Linear |

| Apparent Activation Energy (Ea) | 99.8 kJ/mol (10-30°C), 40.6 kJ/mol (30-40°C) | 15.6 kJ/mol |

Influence of Molecular Hydrophobicity and Environmental Conditions

The bactericidal action of bis-QACs is reported to be less influenced by the molecular hydrophobicity of the compound and environmental conditions such as temperature and pH when compared to mono-QACs. acs.org The antimicrobial properties of mono-QACs are known to be dependent on their structure, particularly the length of the long-chain alkyl group, with efficacy generally increasing with temperature and pH. nih.gov

The interaction of QACs with bacterial cells can lead to changes in cell surface hydrophobicity, suggesting that hydrophobic interactions play a role in their membrane-disrupting function. nih.gov For mono-QACs, an optimal hydrophobicity is often required for maximal bactericidal activity. However, the presence of two cationic centers in bis-QACs appears to reduce the dependency on these factors, leading to a more robust bactericidal action under a wider range of conditions. This suggests that the mechanism of bis-QACs is less reliant on simple hydrophobic partitioning into the bacterial membrane and may involve more complex interactions, potentially related to their ability to cross-link or more extensively disrupt membrane structures due to their larger and more complex molecular architecture.

Advanced Applications and Research Directions

Materials Science and Ionic Liquids

1-Octylpyridinium (B14679969) bromide serves as a foundational compound in the field of materials science, particularly in the development and application of ionic liquids (ILs). Its unique molecular structure, featuring a pyridinium (B92312) head and an octyl tail, allows for its use as a versatile precursor in synthesizing a wide array of functionalized ionic liquids with tunable properties.

The synthesis of N-alkylpyridinium halides, such as 1-octylpyridinium bromide, is a common starting point for creating more complex ionic liquids. longdom.orgnih.gov The process typically involves the quaternization of the pyridine (B92270) ring by reacting it with an appropriate alkyl halide, in this case, 1-bromooctane. nih.gov This initial synthesis yields a pyridinium-based IL that can then be further modified.

One of the primary advantages of using this compound as a precursor is the ability to perform anion exchange (metathesis) reactions. This allows the bromide anion to be replaced with a variety of other anions, such as tetrafluoroborate (B81430) ([BF4]⁻), hexafluorophosphate (B91526) ([PF6]⁻), or bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻). longdom.org This anion exchange is a critical step in tailoring the final properties of the ionic liquid. longdom.orgorientjchem.org

The physicochemical properties of ionic liquids derived from this compound can be precisely controlled or "tailored" for specific applications. orientjchem.org This is achieved by strategically modifying the structure of the cation or by selecting a specific anion. longdom.org

Cation Modification : The properties of the pyridinium cation itself play a significant role. The length of the alkyl chain (the octyl group in this case) directly influences characteristics like hydrophobicity, viscosity, and melting point. longdom.org Longer alkyl chains, for instance, tend to increase hydrophobicity and lower the melting point.

Anion Selection : The choice of the anion is a powerful tool for tuning the IL's properties. Each anion imparts distinct characteristics. For example, anions like tetrafluoroborate and hexafluorophosphate can alter thermal stability, conductivity, and solubility in different solvents. longdom.org The ability to swap the bromide for other anions allows for the creation of ILs with a wide spectrum of properties from a single precursor. longdom.org

This "designability" is a key feature of ionic liquids, enabling the creation of task-specific materials for diverse applications. orientjchem.org

A hallmark of ionic liquids, including those derived from this compound, is their exceptionally low vapor pressure, which makes them non-volatile. orientjchem.org This property is a significant advantage over traditional volatile organic compounds (VOCs). Additionally, these ionic liquids exhibit high thermal and chemical stability. orientjchem.org

The thermal stability of pyridinium-based ionic liquids is influenced by both the cation and the anion. longdom.org Thermal analysis techniques such as Thermogravimetric Analysis (TGA) are used to determine the decomposition temperature (Td), which is a key measure of thermal stability. Studies have shown that pyridinium-based ILs can be stable at temperatures well above 200°C. orientjchem.org The choice of anion can significantly impact this stability; for instance, ILs with anions like bis(trifluoromethylsulfonyl)imide often exhibit higher thermal stability compared to their halide counterparts. acs.org This high thermal stability makes them suitable for high-temperature applications where conventional solvents would degrade. longdom.org

Table 1: Thermal Properties of Selected Pyridinium-Based Ionic Liquids

| Cation | Anion | Decomposition Temperature (Td) | Reference |

|---|---|---|---|

| 1-Alkylpyridinium | Bromide | Varies with alkyl chain length | researchgate.net |

| 1-Butyl-3-methylimidazolium | Bromide | 260°C | kobv.de |

Note: Data is illustrative and compiled from various sources on similar compounds to demonstrate general trends. Specific values for 1-octylpyridinium derivatives can vary.

The inherent ionic conductivity and wide electrochemical stability window of pyridinium-based ionic liquids make them highly suitable for a range of electrochemical applications. longdom.org this compound and its derivatives are utilized both as the primary charge-carrying medium and as modifying agents for electrode surfaces.

Ionic liquids derived from this compound can serve as electrolytes in various electrochemical devices, such as batteries and supercapacitors. longdom.org Their non-volatility and high thermal stability enhance the safety and operational range of these devices compared to those using conventional organic electrolytes. longdom.org

The function of the ionic liquid as an electrolyte relies on the mobility of its constituent ions—the 1-octylpyridinium cation and the associated anion. The optimization of properties like ionic conductivity and electrochemical stability can be achieved by carefully selecting the anion paired with the cation. longdom.org For instance, in zinc-bromine batteries, deep eutectic electrolytes based on zinc bromide have been explored to prevent Br₂ evaporation and H₂ evolution, creating a safer, closed-cell system. nih.gov While not a direct use of this compound, this demonstrates the principle of using bromide-containing ionic media in battery technology. The electrochemical bromination of various organic compounds is another area where bromide-based electrolytes are essential, providing both the bromine source and the supporting electrolyte. mdpi.comrsc.org

This compound and similar long-chain pyridinium salts are used to modify the surfaces of electrodes to create highly sensitive and selective electrochemical sensors. These surfactant-like molecules can form organized layers on electrode surfaces, enhancing the detection of specific analytes.

A common technique involves modifying a carbon paste electrode (CPE). For example, cetylpyridinium (B1207926) bromide (CPB), a compound structurally similar to this compound, has been used to create a modified carbon paste electrode for the simultaneous detection of dopamine (B1211576) and uric acid. researchgate.net The cationic head of the pyridinium compound is believed to provide an additional site for electron transfer at the electrode interface, thereby improving the sensor's performance. researchgate.net

Similarly, other research has shown that cetyltrimethylammonium bromide (CTAB), another cationic surfactant, can form a bilayer on the surface of a carbon paste electrode, which significantly enhances the electrochemical oxidation signal of the analyte nonylphenol. mdpi.com This enhancement effect allows for the development of sensors with low detection limits and a wide linear response range. mdpi.com The principle involves the hydrophobic interaction between the long alkyl chain (like the octyl group) and the carbon paste, creating a modified surface that can effectively preconcentrate the analyte, leading to improved sensitivity. mdpi.com

Table 2: Performance of an Electrochemical Sensor Modified with a Cationic Surfactant

| Analyte | Electrode Modifier | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Nonylphenol | Cetyltrimethylammonium Bromide (CTAB) | 1.0 x 10⁻⁷ M to 2.5 x 10⁻⁵ M | 1.0 x 10⁻⁸ M | mdpi.com |

This table illustrates the typical performance improvements seen when using long-chain quaternary ammonium (B1175870)/pyridinium salts for electrode modification.

Catalysis in Chemical Reactions

Beyond its electrochemical applications, this compound exhibits significant potential as a catalyst in various chemical transformations, leveraging its properties as both an ionic liquid and a phase-transfer catalyst.

Organic Synthesis Applications

Ionic liquids are often termed "designer solvents" due to the ability to tune their properties by modifying the cation and anion. Pyridinium-based ionic liquids have been utilized in a range of organic reactions. The use of this compound as a reaction medium or catalyst can offer several advantages over traditional organic solvents, such as enhanced reaction rates, improved selectivity, and easier product separation and catalyst recycling.

While specific examples of organic synthesis reactions catalyzed by this compound are not extensively detailed in the provided search results, its application in the purification of benzene (B151609) by extractive distillation has been studied, highlighting its interaction with organic solutes. researchgate.net This suggests its potential as a solvent or catalyst in reactions involving aromatic compounds.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). princeton.edu Quaternary ammonium salts are classic examples of phase-transfer catalysts. The 1-octylpyridinium cation, with its lipophilic octyl chain and hydrophilic pyridinium head, is well-suited for this role.

The mechanism of phase-transfer catalysis involving this compound can be described as follows:

The bromide anion in the aqueous phase is exchanged for the anionic reactant.

The resulting lipophilic ion pair, [1-Octylpyridinium]⁺[Reactant]⁻, is extracted into the organic phase.

The reactant anion is now available to react with the organic substrate.

The [1-Octylpyridinium]⁺ cation, now paired with the leaving group anion, returns to the aqueous phase to repeat the cycle.

This catalytic cycle allows for reactions to occur under milder conditions and with higher efficiency than would otherwise be possible. The effectiveness of this compound as a phase-transfer catalyst would be dependent on the specific reaction, the nature of the reactants, and the solvent system employed.

Cycloaddition Reactions (e.g., CO₂ and Epoxides)

The chemical fixation of carbon dioxide is a significant area of green chemistry research. The cycloaddition of CO₂ to epoxides to form cyclic carbonates is a 100% atom-economical reaction and a valuable route for CO₂ utilization. This reaction is often catalyzed by a combination of a Lewis acid and a nucleophile.

Ionic liquids, particularly those containing halide anions, have been shown to be effective catalysts for this transformation. The bromide anion in this compound can act as the nucleophile to initiate the ring-opening of the epoxide. The pyridinium cation can also play a role in activating the epoxide through hydrogen bonding or other non-covalent interactions.

Research on imidazolium (B1220033) bromides with an n-octyl substituent has demonstrated their catalytic activity in the cycloaddition of CO₂ and propylene (B89431) oxide. rsc.org This suggests that this compound could also be an effective catalyst. The long octyl chain can enhance the catalyst's solubility in the organic epoxide phase, potentially increasing the reaction rate.

A plausible catalytic cycle for the cycloaddition of CO₂ and an epoxide catalyzed by this compound is as follows:

The bromide anion attacks the less sterically hindered carbon of the epoxide, leading to ring-opening and the formation of a halo-alkoxide intermediate.

The oxygen of the alkoxide attacks the carbon of CO₂, forming a carbonate intermediate.

An intramolecular cyclization occurs, releasing the cyclic carbonate product and regenerating the bromide catalyst.

The efficiency of this catalytic process would be influenced by reaction parameters such as temperature, CO₂ pressure, and the structure of the epoxide substrate.

| Reaction | Catalyst | Substrates | Product | Reaction Conditions | Yield |

| Cycloaddition | 1-BzF5-3-n-octylimidazolium bromide | Propylene oxide, CO₂ | Propylene carbonate | 70 °C, <5 bar CO₂ | Very good |

Data for a structurally similar imidazolium bromide catalyst is presented to illustrate the potential performance. rsc.org

Extraction Processes

The ionic liquid this compound, designated as [Opy]Br, has been investigated as a potential entrainer in the extractive distillation process for the purification of benzene. This method is particularly relevant for separating mixtures with close boiling points or those that form azeotropes, which are challenging to separate using conventional distillation. The use of ionic liquids like this compound is considered a promising alternative due to their low volatility, thermal stability, and diverse chemical structures. johnshopkins.edu

Research into the thermodynamic properties of this compound, including activity coefficients, has been conducted to evaluate its effectiveness as an entrainer. johnshopkins.edu Studies have shown that [Opy]Br can be fully recycled without significant loss, which aligns with the principles of green chemistry, offering an advantage over traditional organic solvent entrainers. johnshopkins.edu

Biomedical and Microbiological Research

A comparative study on the antibacterial activities of various ionic liquids, including those based on a pyridinium cation with an octyl side chain, has been conducted. The antibacterial efficacy was evaluated against several bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The results for pyridinium-based ionic liquids indicated activity against certain Gram-negative bacteria. The effectiveness of these compounds is often attributed to the unique combination of the cation and anion.

Interactive Data Table: Antibacterial Activity of Octyl-Pyridinium Based Ionic Liquids

| Bacterial Strain | Antibacterial Activity |

| Enterobacter aerogenes | Active |

| Klebsiella pneumoniae | Active |

| Pseudomonas aeruginosa | Not specified as active for pyridinium salts in the study |

| Escherichia coli | Not specified as active for pyridinium salts in the study |

Note: This table is based on a comparative study of various ionic liquids. While octyl-pyridinium salts showed some activity, imidazolium-based ionic liquids with an octyl chain demonstrated broader and higher activity against the tested strains.

Specific research detailing the antimicrobial activity of this compound against multidrug-resistant (MDR) uropathogenic Escherichia coli (UPEC) is not available in the provided search results. While the emergence of MDR UPEC is a significant concern, and various antimicrobial agents are being investigated, studies focusing on this compound for this specific application were not identified. johnshopkins.edujmaterenvironsci.comresearcher.life

Drug Delivery Systems and Micelle Formation

The amphiphilic nature of this compound, possessing both a hydrophilic head and a hydrophobic tail, suggests its potential utility in the formation of micelles for drug delivery applications. nih.govnih.gov Micelles are self-assembled nanostructures that can encapsulate poorly water-soluble (hydrophobic) drugs, thereby enhancing their solubility and bioavailability. nih.govnih.gov

In an aqueous environment, molecules of this compound can aggregate to form micelles, with the hydrophobic octyl tails forming the core and the hydrophilic pyridinium heads forming the outer shell. nih.govnih.gov This hydrophobic core can serve as a reservoir for encapsulating hydrophobic drug molecules, effectively shielding them from the aqueous surroundings. mdpi.comnih.gov This encapsulation can protect the drug from degradation and facilitate its transport through the body. nih.gov

By encapsulating a hydrophobic drug within a micellar carrier, its apparent aqueous solubility is significantly increased. ijnrph.comdrug-dev.comjddtonline.infoagnopharma.com This is a critical factor for improving the bioavailability of many pharmaceutical compounds that suffer from poor water solubility. nih.gov An increase in solubility often leads to better absorption in the gastrointestinal tract and, consequently, a more effective therapeutic outcome. nih.gov While the theoretical potential exists, specific studies demonstrating the use of this compound for the encapsulation and improved bioavailability of particular poorly soluble drugs are needed to validate this application.

Preservation of Biological Samples for Microbiota Analysis

A significant and well-documented application of this compound is in the preservation of biological samples, particularly fecal samples, for microbiota analysis. nih.govscientifiq.ai Accurate analysis of the gut microbiome is highly dependent on the proper preservation of the sample from the time of collection to the point of analysis to prevent changes in the microbial composition. nih.govnorgenbiotek.com

A novel N-octylpyridinium bromide (NOPB)-based reagent has been developed and systematically tested for its ability to preserve the bacterial composition in fecal samples at room temperature. nih.gov The study compared the NOPB-based method with other storage methods and found that it effectively preserved the bacterial composition for up to at least 14 days at room temperature. nih.gov This is a significant advantage over traditional methods that require immediate freezing and cold-chain transportation, which can be costly and logistically challenging, especially in large-scale studies or for sample collection in remote areas. nih.govnih.gov

The NOPB-based stabilizer was shown to maintain the relative gene abundances and microbiome composition with minimal dissimilarity compared to fresh samples. nih.gov This cost-effective method facilitates easier sample collection and transport, thereby enabling more extensive and accessible research into the human gut microbiota. nih.gov

| Preservation Method | Storage Conditions | Key Advantages | Reference |

|---|---|---|---|

| N-octylpyridinium bromide (NOPB)-based reagent | Room temperature for up to 14 days | Cost-effective, no need for cold chain, preserves bacterial composition. | nih.gov |

| Freezing (-20°C or -80°C) | Frozen | Traditional gold standard. | nih.gov |

Fecal Sample Preservation for Metagenomic Studies

The integrity of fecal samples is paramount for accurate metagenomic analysis, which seeks to characterize the complex microbial communities within the gut. A significant challenge in large-scale metagenomic studies is the preservation of these samples, especially when collection occurs in remote locations or when immediate freezing at -20°C or below is not feasible. ub.edu To address this, a novel preservation method utilizing a this compound-based (NOPB) reagent has been developed and systematically tested. ub.edu

This NOPB-based stabilizer offers a cost-effective solution for transporting and storing fecal samples at room temperature for extended periods without compromising the bacterial composition. ub.edu Research has demonstrated that this method effectively preserves the relative gene abundances and microbiome composition of fecal samples for up to at least 14 days at room temperature. ub.edu When compared to fresh samples, those stored in the NOPB-based reagent showed significantly lower dissimilarity in their microbial profiles than non-stabilized samples. ub.edu The performance of the NOPB-based stabilizer was found to be comparable to the gold standard of storing samples at -80°C and transporting them on dry ice. ub.edu

The development of such a chemical stabilizer is crucial for facilitating large-scale sample collection and transport via standard commercial routes, thereby expanding the reach and feasibility of metagenomic research. ub.edu

Table 1: Comparison of Fecal Sample Storage Methods

| Storage Method | Temperature | Duration | Outcome on Bacterial Composition |

|---|---|---|---|

| N-octylpyridinium bromide (NOPB)-based reagent | Room Temperature | Up to 14 days | Preserved bacterial composition effectively |

| Freezing | -80°C | Long-term | Gold standard for preservation |

| Dry Ice Transport | -78.5°C | Short-term | High correlation with fresh samples |

Maintenance of Bacterial Composition During Transportation and Storage

A critical factor for the success of metagenomic studies is the ability to maintain the original bacterial composition of fecal samples from the moment of collection to the point of analysis. The use of a this compound (NOPB)-based reagent has been shown to be a reliable and cost-efficient method for achieving this during both transportation and storage at room temperature. ub.edu

In a comparative study, fecal aliquots stabilized with the NOPB-based reagent exhibited high correlation and low dissimilarity in their microbiome composition when compared to fresh samples, a result that was on par with samples transported on dry ice. ub.edu This indicates that the NOPB-based method is effective in preventing the shifts in bacterial populations that can occur in non-stabilized samples when left at ambient temperatures. ub.edu The stability provided by this reagent is essential for generating standardized and reproducible metagenomic sequencing data, which is a cornerstone of reliable microbiome research. ub.edu

The ability to transport and store samples at room temperature for several days without significant degradation of the microbial profile is a substantial logistical and financial advantage for large-scale epidemiological studies and the development of clinical and commercial personal metagenomic sequencing. ub.edu

Table 2: Performance of NOPB-based Stabilizer in Transportation Test

| Sample Condition | Correlation with Fresh Sample | Dissimilarity from Fresh Sample |

|---|---|---|

| NOPB-stabilized | High | Low |

| Transported on Dry Ice | High | Low |

Agricultural Research and Plant Growth Promotion

Based on available scientific literature, there is no evidence to suggest that this compound has been researched or applied in the context of agricultural research for plant growth promotion.

Effects on Plant Growth in In Vitro Propagation Techniques

There is currently no available research data on the effects of this compound on plant growth within in vitro propagation techniques.

Applications in Agricultural Biotechnology for Enhancing Plant Tissue Culture Protocols

There is no documented application of this compound in agricultural biotechnology for the enhancement of plant tissue culture protocols in the existing scientific literature.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study ionic liquids, offering detailed information about their geometry, interaction energies, and electronic properties.

While specific DFT studies directly quantifying the interfacial ion abundances of 1-Octylpyridinium (B14679969) bromide at various interfaces (e.g., air-water or electrode-electrolyte) are not extensively available in the public domain, the principles can be inferred from studies on similar ionic liquids. DFT calculations can be employed to model the behavior of ions at interfaces, which is crucial for understanding phenomena like surface tension and performance in applications such as surfactant-based systems and electrochemical devices.

DFT calculations are instrumental in elucidating the electronic structure and binding energies of the 1-Octylpyridinium bromide ion pair. The electronic structure, particularly the distribution of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is key to understanding the reactivity and stability of the compound. For pyridinium-based ionic liquids, the HOMO is typically localized on the anion, while the LUMO is centered on the pyridinium (B92312) ring of the cation. researchgate.netresearchgate.net

The binding energy between the 1-octylpyridinium cation and the bromide anion is a critical parameter that influences the physical and chemical properties of the ionic liquid. It is largely governed by electrostatic interactions and, in some cases, hydrogen bonding. DFT calculations can provide accurate estimations of these binding energies. researchgate.net Studies on similar pyridinium-based ionic liquids have shown that the binding energy is influenced by factors such as the nature of the anion and the length of the alkyl chain on the cation. researchgate.net

A significant aspect of the electronic structure of the 1-octylpyridinium cation is the potential for cation-π interactions, where the positively charged pyridinium ring interacts with electron-rich π systems. caltech.edursc.orgnih.gov DFT studies have shown that these interactions can be substantial, contributing significantly to binding energies in various chemical and biological systems. caltech.edunih.gov

The table below, based on general findings for similar ionic liquids, illustrates the type of data that can be obtained from DFT calculations.

| Computational Method | Property | Typical Findings for Pyridinium-based ILs |

| DFT (e.g., B3LYP, M06-2X) | Optimized Geometry | Planar pyridinium ring, specific bond lengths and angles. |

| HOMO-LUMO Gap | Influences chemical reactivity and stability. | |

| Binding Energy (Cation-Anion) | Strong electrostatic interaction, influenced by anion type. | |

| Mulliken or NBO Charges | Distribution of partial charges on atoms. |

The interaction between the 1-octylpyridinium cation and the bromide anion is a defining feature of this ionic liquid. DFT calculations allow for detailed modeling of these interactions, including the nature and strength of hydrogen bonds and electrostatic forces. In pyridinium-based systems, hydrogen bonds can form between the hydrogen atoms of the pyridinium ring and the anion. researchgate.net

X-ray photoelectron spectroscopy (XPS) studies, complemented by DFT, have been used to probe the cation-anion interactions in this compound. These studies reveal that the electronic environment of both the cation and the anion are influenced by their interaction. For instance, the binding energy of the core electrons (e.g., N 1s of the cation and Br 3d of the anion) can provide information about the degree of charge transfer and the strength of the interaction between the ions.

DFT calculations on ion pairs can reveal the preferred orientations of the cation and anion relative to each other, which are determined by a balance of electrostatic attraction, hydrogen bonding, and steric effects. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its behavior in the condensed phase, particularly in surfactant systems.

These simulations can provide detailed information on:

Critical Micelle Concentration (CMC): By simulating the system at various concentrations, one can observe the onset of micelle formation.

Micelle Structure and Shape: MD simulations can reveal the size, shape (spherical, rod-like, etc.), and aggregation number of the micelles. nih.govnih.gov The hydrophobic octyl chains are expected to form the core of the micelle, while the polar pyridinium headgroups are exposed to the aqueous solvent. strath.ac.ukresearchgate.net

Counterion Distribution: The simulations can show the distribution of bromide ions around the positively charged micelle surface. strath.ac.uk

Water Penetration: The extent to which water molecules penetrate the micellar core can be assessed. pitt.edu

Dynamics of Micelle Formation: The simulations can capture the dynamic processes of monomer exchange between micelles and the bulk solution, as well as micelle fusion and fission. strath.ac.uk

The table below summarizes typical parameters obtained from MD simulations of surfactant systems.

| Simulation Parameter | Information Obtained | Relevance to this compound |

| Aggregation Number | Average number of monomers per micelle. | Characterizes the size of the self-assembled structures. |

| Radius of Gyration | A measure of the micelle's compactness. | Provides insight into the shape and density of the micelle. |

| Radial Distribution Functions | Describes the probability of finding an atom at a certain distance from another. | Reveals the arrangement of ions and water molecules. |

| Solvent Accessible Surface Area | The surface area of the micelle exposed to the solvent. | Relates to the interaction of the micelle with its environment. |

Thermodynamic Models and Equations of State

Thermodynamic models and equations of state are essential for describing and predicting the phase behavior and other thermodynamic properties of substances like this compound. ox.ac.ukarizona.edu

Studies on the thermodynamic properties of this compound have been conducted, particularly in the context of its application as an entrainer in extractive distillation. researchgate.net These studies often involve the determination of activity coefficients at infinite dilution, which are crucial for assessing the selectivity and capacity of the ionic liquid for separating specific components from a mixture. researchgate.net

The activity of a component in a solution is a measure of its "effective concentration" and is related to its chemical potential. carleton.edu For non-ideal solutions, such as those containing ionic liquids, the activity is expressed in terms of the mole fraction and an activity coefficient. carleton.edu

Various thermodynamic models can be used to describe the behavior of surfactant solutions, including:

Pseudo-phase separation models: These models treat micelle formation as the formation of a new phase. dtu.dk

Mass-action models: These models describe micellization as a chemical equilibrium between monomers and micelles. dtu.dk

Equations of state (EoS) are mathematical models that relate state variables such as pressure, volume, and temperature. For ionic liquids, specific EoS are developed to account for their unique properties, such as strong intermolecular forces and low vapor pressure. The Birch-Murnaghan EoS, for instance, is used to describe the relationship between volume and pressure for solids and can be applied to crystalline ionic liquids. kek.jp

Experimental data, such as density and viscosity as a function of temperature and composition, are crucial for developing and validating these thermodynamic models and equations of state for systems containing this compound. researchgate.net

The table below presents some key thermodynamic parameters relevant to this compound.

| Thermodynamic Property | Description | Method of Determination |

| Activity Coefficient | A measure of the deviation from ideal behavior in a mixture. | Experimental (e.g., gas-liquid chromatography) or from thermodynamic models. |

| Enthalpy of Micellization | The heat change associated with the formation of micelles. | Calorimetry or from the temperature dependence of the CMC. |

| Entropy of Micellization | The change in disorder during micelle formation. | Calculated from the enthalpy and free energy of micellization. |

| Critical Micelle Concentration (CMC) | The concentration at which micelles start to form. | Experimental (e.g., tensiometry, conductivity). |

Non-Random Two-Liquid (NRTL) Model

The Non-Random Two-Liquid (NRTL) model is a thermodynamic model used to describe the phase equilibria of liquid mixtures. researchgate.net In the context of this compound, the NRTL model has been employed to correlate experimental vapor-liquid equilibrium (VLE) data. researchgate.netresearchgate.net For instance, studies have utilized the NRTL model to describe the phase behavior of binary systems containing pyridinium-based ionic liquids. researchgate.net The model's parameters, derived from experimental data, are crucial for simulating and designing processes such as extractive distillation where this compound might be used as an entrainer. researchgate.net The NRTL equation has been shown to provide a good description of the solid-liquid phase equilibria for binary mixtures of 1-butylpyridinium (B1220074) bromide with water. researchgate.net

Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) Equation of State (EoS)

The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is an equation of state based on statistical thermodynamics that is used to model the behavior of complex fluid mixtures. researchgate.netrsc.org This model has been applied to describe the phase equilibria of systems containing this compound with a good degree of accuracy. researchgate.net The PC-SAFT EoS considers the contributions of different intermolecular forces, making it a powerful tool for predicting the thermodynamic properties of ionic liquids and their mixtures. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. nih.govnih.gov For this compound, these studies provide critical insights into its antimicrobial properties.

Correlation of Molecular Structure with Biological Activity

The biological activity of this compound is intrinsically linked to its molecular architecture, which consists of a positively charged pyridinium head and a nonpolar octyl tail. This amphiphilic nature allows the compound to interact with and disrupt the cell membranes of microorganisms, leading to its antimicrobial effects. Quaternary ammonium (B1175870) compounds, including pyridinium salts, are known for their use as antiseptics and disinfectants. rsc.org The combination of the cationic head and the alkyl chain is a key determinant of their efficacy against a broad spectrum of bacteria and fungi. rsc.orgnih.gov

Influence of Alkyl Chain Length on Activity

The length of the alkyl chain is a critical factor that modulates the biological activity of pyridinium-based ionic liquids. researchgate.netmdpi.comresearchgate.net The eight-carbon (octyl) chain of this compound provides a specific level of hydrophobicity that is crucial for its antimicrobial action. Research on similar cationic surfactants has shown that there is often an optimal alkyl chain length for maximum efficacy. Chains that are too short may not sufficiently penetrate the bacterial cell membrane, while chains that are too long can lead to decreased water solubility, hindering their bioavailability. For example, in a study of ROMP-based cationic pyridinium polymers, the hexyl unit exhibited the highest bactericidal efficiency against Escherichia coli on a solid surface, while the octyl functionalized groups showed lower biocidal properties on solid surfaces compared to their solution phase activity. nih.gov

Effect of Methyl Substitution on Pyridinium Cation Hydrophobicity

The introduction of a methyl group to the pyridinium cation of 1-octylpyridinium can significantly alter its physicochemical properties, including its hydrophobicity. researchgate.netescholarship.org Studies comparing 1-octylpyridinium with 1-octyl-2-methylpyridinium and 1-octyl-4-methylpyridinium have shown that the position of the methyl group influences the cation's acidity and the interactions between the cation and the anion. worktribe.comnih.gov This methylation increases the electron density on the cationic nitrogen, which can weaken the cation-anion interactions. worktribe.comnih.gov For instance, the Br 3d5/2 binding energy for 1-octyl-2-picolinium bromide is 0.2 eV lower than that of this compound, indicating a change in the electronic environment of the bromide anion due to the methyl group's presence. worktribe.comnih.gov

Table 1: Comparison of N 1s Binding Energy in Pyridinium-Based Ionic Liquids This table illustrates the effect of methyl substitution on the electronic environment of the pyridinium cation.

| Compound | N 1s Binding Energy Trend | Reference |

| 1-Octylpyridinium | Highest | worktribe.comnih.gov |

| 1-Octyl-3-picolinium | Intermediate | nih.gov |

| 1-Octyl-4-picolinium | Lower | worktribe.comnih.gov |

| 1-Octyl-2-picolinium | Lowest | worktribe.comnih.gov |

Future Perspectives and Emerging Research Avenues

Development of Novel 1-Octylpyridinium (B14679969) Bromide Derivatives

The inherent tunability of ionic liquids provides a fertile ground for the design and synthesis of new 1-octylpyridinium bromide derivatives with tailored properties. Research in this area is moving towards creating analogues that not only exhibit desirable physicochemical characteristics but also align with the principles of green chemistry.

One promising direction is the modification of the pyridinium (B92312) ring and the octyl chain. For instance, the introduction of functional groups can significantly alter the compound's properties. The synthesis of derivatives with ester or hydroxyl groups in the alkyl chain has been shown to enhance biodegradability in other pyridinium-based ionic liquids. researchgate.netrsc.org Applying these principles to this compound could lead to the development of more environmentally benign alternatives.

Furthermore, the synthesis of dimeric, trimeric, and tetrameric pyridinium cations presents another avenue for creating novel materials. These multicationic structures can exhibit unique properties and have shown potential as sensors for various anions in aqueous environments. nih.gov The exploration of such complex architectures based on the 1-octylpyridinium scaffold could yield materials with advanced functionalities.

The method of synthesis is also a key consideration. A shift towards solvent-free, greener methods for preparing pyridinium bromides is being advocated. nih.gov These solid-phase techniques can reduce reaction times and eliminate the need for toxic organic solvents, making the production of novel derivatives more sustainable. nih.gov

Integration into Multidisciplinary Research Platforms

The unique properties of this compound and its potential derivatives make them valuable components for integration into various multidisciplinary research platforms. Their application is expanding beyond their role as simple solvents to becoming functional components in advanced materials and systems. researchgate.net

In materials science, ionic liquids are being explored for their role in the synthesis and modification of polymers and nanoparticles. mdpi.comresearchgate.net For example, they can act as catalysts or dispersing agents in the creation of high-performance polymer composites. mdpi.com The incorporation of this compound into such systems could lead to materials with enhanced thermal stability, conductivity, or mechanical strength.

Another area of interest is in the development of "ion gels" or supported ionic liquid membranes. mdpi.com These materials, which combine the properties of ionic liquids with a solid support matrix, are being investigated for applications such as CO2 separation. mdpi.com The specific properties of this compound could be harnessed to create membranes with tailored permeability and selectivity.

Furthermore, the self-assembly properties of certain pyridinium derivatives open up possibilities for their use in drug delivery and gene therapy. nih.gov By designing this compound analogues that can form micelles or other nanostructures, researchers could develop novel systems for targeted delivery of therapeutic agents. nih.gov

Addressing Environmental and Sustainability Considerations in Research

A critical aspect of future research on this compound involves a thorough assessment of its environmental impact and the development of sustainable practices for its use and disposal. rsc.org While ionic liquids have been touted as "green" solvents due to their low volatility, their solubility in water raises concerns about potential aquatic pollution. researchgate.net

Biodegradation Studies of this compound

Understanding the biodegradability of this compound is crucial for evaluating its environmental fate. Studies have shown that the structure of pyridinium-based ionic liquids plays a significant role in their susceptibility to microbial degradation.

Research indicates that pyridinium-based ionic liquids with longer alkyl chains, such as octyl, can be fully mineralized by activated sludge microbial communities. researchgate.netnih.gov In one study, 1-octyl-3-methylpyridinium bromide was classified as "readily biodegradable," while its counterparts with shorter alkyl chains (butyl and hexyl) were also fully mineralized, albeit at a slower rate. rsc.orgresearchgate.net This suggests that the octyl chain of this compound is a key factor in its biodegradability.

The proposed biodegradation pathway for similar pyridinium salts involves the sequential oxidation of the alkyl side chain. nih.gov This process leads to the formation of various intermediate products, which are ultimately broken down. nih.gov Further research is needed to fully elucidate the specific metabolic pathways involved in the degradation of this compound and to identify the microorganisms responsible.

Below is a table summarizing the biodegradability of some pyridinium-based ionic liquids:

| Ionic Liquid | Alkyl Chain Length | Biodegradability | Reference |

| 1-butyl-3-methylpyridinium bromide | C4 | Fully mineralized | rsc.orgresearchgate.net |

| 1-hexyl-3-methylpyridinium bromide | C6 | Fully mineralized | rsc.orgresearchgate.net |

| 1-octyl-3-methylpyridinium bromide | C8 | Readily biodegradable | rsc.orgresearchgate.net |

| 1-butyl-3-methyl-pyridinium bromide | C4 | Not biodegradable | researchgate.netnih.gov |

| 1-hexyl-pyridinium bromide | C6 | Fully mineralized | researchgate.netnih.gov |

| 1-octyl-pyridinium bromide | C8 | Fully mineralized | researchgate.netnih.gov |

It is important to note that while biodegradation is possible, the conditions under which it occurs and the potential for the formation of persistent metabolites require further investigation.

Electrochemical Wastewater Treatment of Ionic Liquids